

# Spectroscopic Analysis of 2-Methyl-3-nitrobenzyl chloride: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-3-nitrobenzyl chloride

Cat. No.: B1360177

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-3-nitrobenzyl chloride**, a key intermediate in various synthetic applications. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

## Spectroscopic Data Summary

While specific experimental spectra for **2-Methyl-3-nitrobenzyl chloride** are not publicly available in spectral databases, the following tables present predicted data based on the compound's structure and known spectroscopic trends. These tables are intended to serve as a reference for researchers in confirming the identity and purity of synthesized **2-Methyl-3-nitrobenzyl chloride**.

<sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl<sub>3</sub>, Reference: TMS (δ 0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 7.4	m	3H	Ar-H
~ 4.7	s	2H	-CH <sub>2</sub> Cl
~ 2.5	s	3H	Ar-CH <sub>3</sub>

### <sup>13</sup>C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> ( $\delta$  77.16 ppm)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 150	Ar-C (C-NO <sub>2</sub> )
~ 138	Ar-C (C-CH <sub>3</sub> )
~ 135	Ar-CH
~ 130	Ar-C (C-CH <sub>2</sub> Cl)
~ 128	Ar-CH
~ 125	Ar-CH
~ 45	-CH <sub>2</sub> Cl
~ 20	Ar-CH <sub>3</sub>

### IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	C-H stretch (aromatic)
2980 - 2850	Medium	C-H stretch (aliphatic)
1600 - 1585	Medium-Strong	C=C stretch (aromatic)
1530 - 1500	Strong	N-O asymmetric stretch (nitro group)
1450 - 1400	Medium	C=C stretch (aromatic)
1360 - 1345	Strong	N-O symmetric stretch (nitro group)
800 - 700	Strong	C-H bend (out-of-plane, aromatic)
750 - 650	Strong	C-Cl stretch

#### MS (Mass Spectrometry) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
185/187	Major	[M] <sup>+</sup> (Molecular ion, showing isotopic pattern for Cl)
150	Major	[M-Cl] <sup>+</sup>
139	Minor	[M-NO <sub>2</sub> ] <sup>+</sup>
121	Minor	[M-Cl-NO] <sup>+</sup>
91	Base Peak	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

## 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 10-20 mg of **2-Methyl-3-nitrobenzyl chloride**.
  - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
  - Transfer the solution to a clean, dry 5 mm NMR tube.
  - Cap the NMR tube securely.
- $^1\text{H}$  NMR Spectroscopy:
  - The  $^1\text{H}$  NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.
  - The instrument is locked to the deuterium signal of the  $\text{CDCl}_3$  solvent.
  - A standard single-pulse experiment is performed.
  - Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.
  - Chemical shifts are referenced to the TMS signal at 0.00 ppm.
- $^{13}\text{C}$  NMR Spectroscopy:
  - The  $^{13}\text{C}$  NMR spectrum is recorded on the same spectrometer, operating at the appropriate frequency for carbon (e.g., 100 MHz for a 400 MHz instrument).
  - A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
  - A longer acquisition time and a greater number of scans are typically required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

- The FID is processed similarly to the  $^1\text{H}$  spectrum.
- Chemical shifts are referenced to the central peak of the  $\text{CDCl}_3$  triplet at 77.16 ppm.

## 2. Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
  - Place a small amount of the solid **2-Methyl-3-nitrobenzyl chloride** sample directly onto the center of the ATR crystal.
  - Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
- Data Acquisition:
  - Record a background spectrum of the empty, clean ATR crystal.
  - Record the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  - The final spectrum is presented as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## 3. Mass Spectrometry (MS)

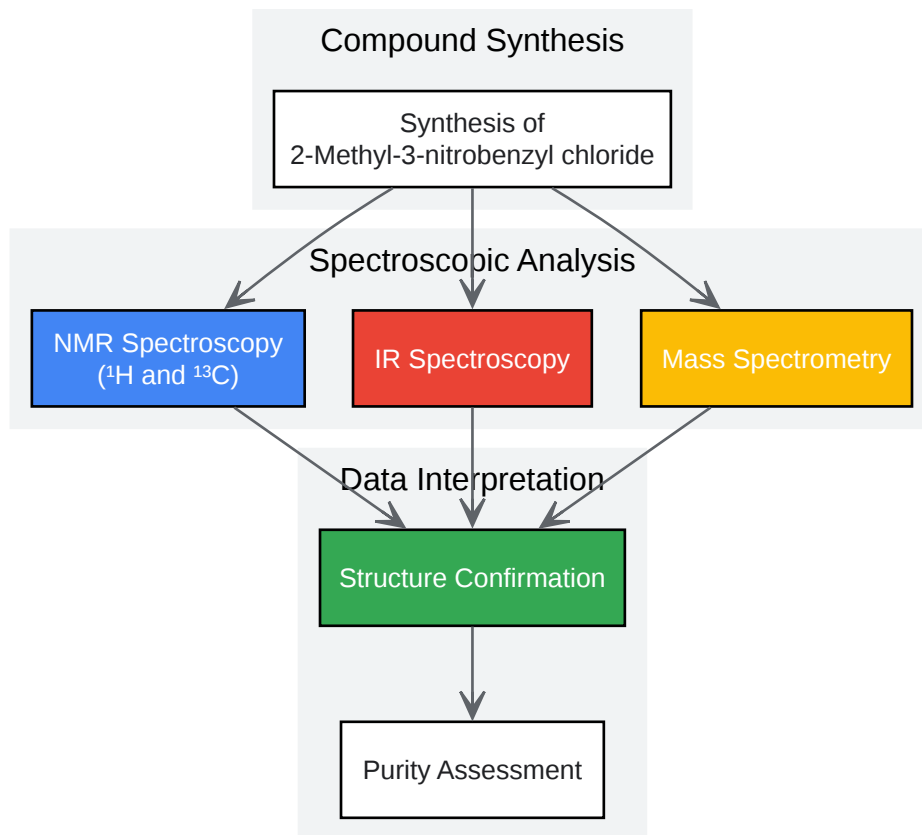
- Sample Introduction and Ionization (Electron Ionization - EI):
  - A dilute solution of **2-Methyl-3-nitrobenzyl chloride** is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
  - The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

- In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.
- Mass Analysis and Detection:
  - The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
  - A detector records the abundance of each ion.
  - The resulting mass spectrum is a plot of relative intensity versus  $m/z$ .

## Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Methyl-3-nitrobenzyl chloride**.

## Spectroscopic Analysis Workflow for 2-Methyl-3-nitrobenzyl chloride



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